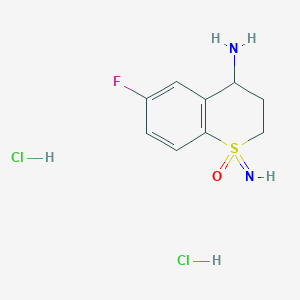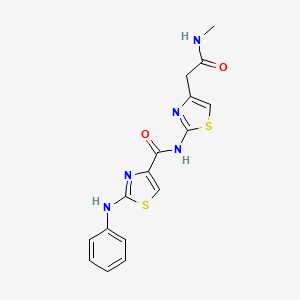
2-(2,5-dichlorothiophen-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dichlorothiophen-3-yl)acetic acid is an organic compound characterized by the presence of a thiophene ring substituted with two chlorine atoms and an acetic acid group
Métodos De Preparación
The synthesis of 2-(2,5-dichlorothiophen-3-yl)acetic acid can be achieved through several routes. One common method involves the chlorination of thiophene followed by the introduction of the acetic acid group. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 2 and 5 positions of the thiophene ring. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable base.
Análisis De Reacciones Químicas
2-(2,5-dichlorothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Esterification: The acetic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Aplicaciones Científicas De Investigación
2-(2,5-dichlorothiophen-3-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2,5-dichlorothiophen-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and thiophene ring contribute to its binding affinity and specificity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key amino acid residues.
Comparación Con Compuestos Similares
2-(2,5-dichlorothiophen-3-yl)acetic acid can be compared to other similar compounds, such as:
2,5-Dichlorophenylacetic acid: Both compounds have similar structural features, but the presence of a thiophene ring in this compound imparts different chemical properties and reactivity.
2,4-Dichlorophenoxyacetic acid: This compound is widely used as a herbicide, and while it shares the dichloro substitution pattern, its applications and chemical behavior differ significantly from this compound.
2,5-Dichlorobenzoic acid: Another structurally related compound, but with a benzene ring instead of a thiophene ring, leading to different reactivity and applications.
Propiedades
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c7-4-1-3(2-5(9)10)6(8)11-4/h1H,2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXUBICVRRNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[6-(Chloromethyl)-3-methyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2721281.png)



![N-(2,3-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2721289.png)
![1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2721291.png)



![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2721297.png)
![3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2721299.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,2-diphenylacetamide](/img/structure/B2721302.png)

